molecular formula C8H8ClN B1597405 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 6945-87-5

2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile

Cat. No. B1597405
CAS RN: 6945-87-5
M. Wt: 153.61 g/mol
InChI Key: UCYKNDOOVFKJKU-UHFFFAOYSA-N
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Description

“2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile” is a chemical compound with the molecular formula C8H8ClN . It is a mix of endo/exo isomers .


Molecular Structure Analysis

The molecular structure of “2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile” consists of a bicyclic system with a chlorine atom and a nitrile group attached . The InChI code for this compound is 1S/C8H8ClN/c9-8(5-10)4-6-1-2-7(8)3-6/h1-2,6-7H,3-4H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile” include its molecular weight, which is 153.61 . More detailed properties are not available in the literature.

Scientific Research Applications

Crystallographic and Chemical Analysis

2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide, a precursor to 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile, has been analyzed for its absolute configuration and hydrogen-bonding properties. The compound's crystal structures reveal distinct orientations relative to the carboxamide dimer moiety, indicating complex hydrogen-bonding interactions in such compounds (Plettner et al., 2005).

Electrophilic Additions and Stereochemistry

The compound's behavior in electrophilic additions has been studied, demonstrating its ability to undergo regioselective and stereoselective reactions. These reactions provide insights into the compound's reactivity and potential applications in synthesizing various chemical structures (Carrupt & Vogel, 1989).

Intramolecular Hydrogen Bonding

Research indicates that 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile derivatives can exhibit intramolecular hydrogen bonding. These characteristics are important for understanding the compound's structural and chemical properties (Boeyens et al., 1984).

Polymerization and Material Science

The compound has been explored as a monomer in the synthesis of block copolymers. Its ability to participate in ring-opening polymerization initiated by metal complexes is notable for materials science applications (Greene et al., 1988).

Isomerization Studies

The compound's ability to undergo exo to endo isomerization has been documented, providing valuable information for organic synthesis and the manipulation of molecular structures (Michael & Blom, 1989).

properties

IUPAC Name

2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-8(5-10)4-6-1-2-7(8)3-6/h1-2,6-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYKNDOOVFKJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)(C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287812
Record name 2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile

CAS RN

6945-87-5
Record name NSC52586
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloroacrylonitrile (50.0 g, 571 mmol) in toluene (150 ml) was slowly added cyclopentadiene (37.7 g, 571 mmol). The reaction was stirred for 60 h at ambient temperature under a nitrogen atmosphere. The reaction was then concentrated by rotary evaporation to remove the majority of the toluene. The compound was purified by vacuum distillation (100-150° C., 15 mm Hg) to afford the nitrile as a white solid (49.7 g, 56.5%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
37.7 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
56.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile
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2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile
Reactant of Route 3
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile
Reactant of Route 4
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile
Reactant of Route 5
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile
Reactant of Route 6
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile

Citations

For This Compound
4
Citations
E Plettner, A Mohle, MT Mwangi, J Griscti… - Tetrahedron …, 2005 - Elsevier
The absolute configuration of bicyclo[2.2.1]heptan-2-one has not been correlated with a crystal structure of a chemical precursor. The only chemical correlation available had an …
Number of citations: 22 www.sciencedirect.com
P Scheiner, KK Schmiegel, G Smith… - The Journal of Organic …, 1963 - ACS Publications
A number of polynitriles and related compounds derived from bicyclic systems havebeen prepared via the Diels-Alder reaction. Of particular interest is the reaction of chloromaleic …
Number of citations: 12 pubs.acs.org
ED Brown, R Clarkson, TJ Leeney… - Journal of the Chemical …, 1978 - pubs.rsc.org
A short and practical alternative synthesis of the Corey aldehyde (2), a key intermediate in prostaglandin synthesis, is described. 6-Acetoxyfulvene (7) underwent a Diels–Alder reaction …
Number of citations: 4 pubs.rsc.org
B Franzus - The Journal of Organic Chemistry, 1963 - ACS Publications
¿r” Page 1 2954 Franzus Vol. The Mechanism of Azo Ester Addition-Abstraction Reactions with Cyclic Dienes Boris Franzus Central Basic Research Laboratory, EssoResearch and …
Number of citations: 68 pubs.acs.org

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